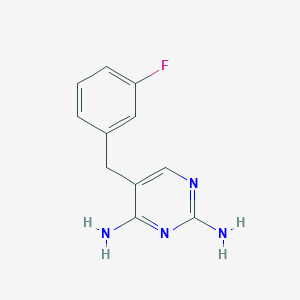
Tetrakis(acetonitrile)silver(I) tetrafluoroborate
Übersicht
Beschreibung
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is a compound that has been used as a precursor for the synthesis of many hetero-metallic transition metal complexes . These complexes possess novel properties, making them useful in material sciences .
Synthesis Analysis
This compound can be synthesized using acetonitrile (CH3CN) as the ligand in the initial silver salts . It has been used as a reactant for the synthesis of various complexes, including luminescent face-to-face dinuclear platinum (II) alkynyl phosphine silver (I) complex, alpha-diimine silver (I) complexes, and silver (I) complexes with multidentate pyrazolyl-pyridine ligands .Molecular Structure Analysis
The crystal structure of Tetrakis(acetonitrile)silver(I) tetrafluoroborate is orthorhombic, with a Pna21 space group . The lattice parameters are a = 24.249 (5) Å, b = 8.608 (2) Å, c = 20.640 (4) Å, and the volume is V = 4308.3 Å .Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.88 and its linear formula is [(CH3CN)4Ag]BF4 . It has a melting point of 72-75 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Luminescent Complexes
This compound is used as a reactant for the synthesis of luminescent face-to-face dinuclear platinum(II) alkynyl phosphine silver(I) complexes . These complexes have potential applications in organic light-emitting diodes (OLEDs) and other photonic devices due to their luminescent properties.
Formation of Alpha-diimine Silver(I) Complexes
Alpha-diimine silver(I) complexes, which can be synthesized using Tetrakis(acetonitrile)silver(I) tetrafluoroborate, are studied for their unique structural characteristics and potential catalytic activities .
Creation of Silver(I) Clusters
Researchers utilize this compound to create silver(I) clusters with binding for a dithiophosphate ligand . These clusters are of interest for their structural novelty and potential catalytic properties.
Development of Multidentate Ligand Complexes
The compound serves as a precursor for silver(I) complexes with multidentate pyrazolyl-pyridine ligands . Such complexes are important for understanding coordination chemistry and exploring new catalysts.
Nanofiber Composite Membranes
In materials science, Tetrakis(acetonitrile)silver(I) tetrafluoroborate is used in the preparation of nanofibrous silver/poly(vinylidene fluoride) composite membranes. These membranes exhibit enhanced infrared extinction and controllable wetting properties, which are valuable in filtration and separation technologies .
Silver Nanoparticle Generation
The compound is involved in the phthalocyanine-sensitized generation of silver nanoparticles in aqueous buffer solutions. This process is triggered by red LED-light and is significant for the production of silver nanoparticles with controlled sizes and shapes .
Triel Bond Studies
Tetrakis(acetonitrile)silver(I) tetrafluoroborate plays a role in studying the two faces of triel bonds in boron trihalide complexes. Understanding these interactions is crucial for the development of new chemical sensors and catalysts .
Safety and Hazards
Wirkmechanismus
Target of Action
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is primarily used as a catalyst in organic synthesis . It is particularly effective in oxidation reactions and the sulfuration of acetylenes . The compound’s primary targets are therefore the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is used in the synthesis of various silver complexes . These complexes can participate in a variety of biochemical pathways, depending on their specific structures and properties. For example, it has been used in the synthesis of luminescent dinuclear platinum(II) alkynyl phosphine silver(I) complexes, alpha-diimine silver(I) complexes, and silver(I) clusters with binding for a dithiophosphate ligand .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently . On a molecular level, this involves the rearrangement of atoms and the formation of new chemical bonds. On a cellular level, the effects would depend on the specific biochemical pathways involved.
Action Environment
The action of Tetrakis(acetonitrile)silver(I) tetrafluoroborate can be influenced by various environmental factors. For instance, it is stable under room temperature but can decompose when heated . It is also insoluble in water but soluble in organic solvents like ethyl acetate and ethyl acetate . These properties can affect the compound’s action, efficacy, and stability in different environments.
Eigenschaften
IUPAC Name |
silver;acetonitrile;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYAKBATRMXJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12AgBF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578441 | |
| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(acetonitrile)silver(I) tetrafluoroborate | |
CAS RN |
93556-88-8 | |
| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



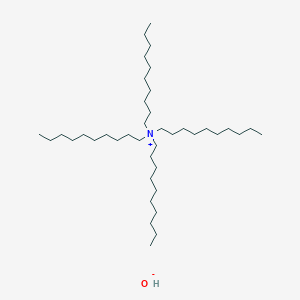
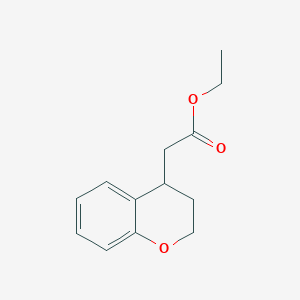

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)


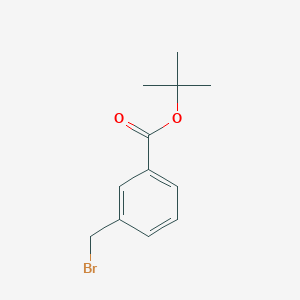
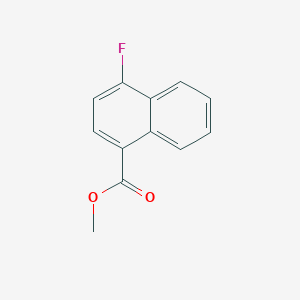
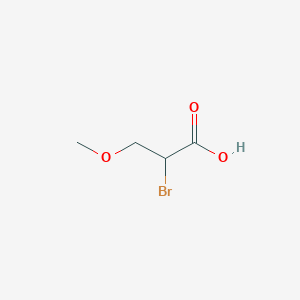
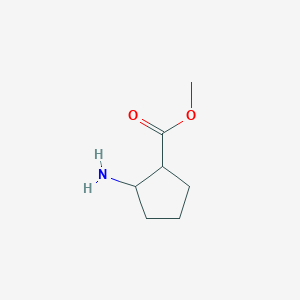
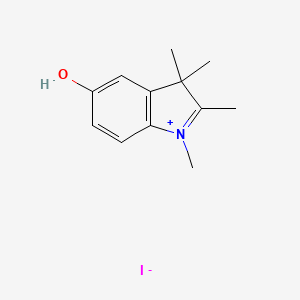
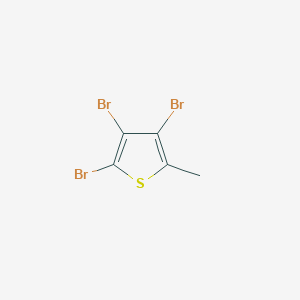
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
